BenchChemオンラインストアへようこそ!

Tenulin

Mast cell degranulation Sesquiterpene lactone toxicity α-Methylene-γ-lactone pharmacophore

Tenulin (CAS 19202-92-7, C₁₇H₂₂O₅, MW 306.35 g/mol) is a pseudoguaianolide sesquiterpene lactone from Helenium amarum. Unlike Helenalin and Hymenovin, Tenulin lacks the α-methylene-γ-lactone moiety—substantially reducing mast cell degranulation and enabling in vivo studies with minimized allergenic immune activation. Its dual competitive (Rhodamine 123) / non-competitive (doxorubicin) P-gp inhibition resensitizes MDR cancer cells to doxorubicin, paclitaxel, and vincristine. Both cyclopentenone and hemiketal units are required for maximal antitumor activity; procure unmodified Tenulin for Ehrlich ascites or Walker 256 models. Selectively inhibits DNA synthesis without affecting protein synthesis—unlike Helenalin.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
CAS No. 19202-92-7
Cat. No. B101169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenulin
CAS19202-92-7
Synonymstenulin
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O
InChIInChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1
InChIKeyCNIULSUYTFOEHN-MEBIVNBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenulin (CAS 19202-92-7) Procurement Guide: Pseudoguaianolide Sesquiterpene Lactone with Defined SAR and P-glycoprotein Modulatory Activity


Tenulin (CAS 19202-92-7, C₁₇H₂₂O₅, MW 306.35 g/mol) is a pseudoguaianolide-type sesquiterpene lactone [1]. This natural product is primarily isolated from Helenium amarum (bitter sneezeweed) and related Helenium species, where it functions as a defensive secondary metabolite [2]. Tenulin's distinctive chemical architecture comprises a cyclopentenone ring, a hemiketal moiety, and a saturated γ-lactone system—a structural combination that fundamentally differentiates its biological profile from sesquiterpene lactones bearing the α-methylene-γ-lactone pharmacophore [3]. Unlike many in-class compounds, Tenulin lacks the highly reactive exocyclic methylene group, resulting in attenuated mast cell degranulation potential and distinct nucleophilic reactivity preferences [4]. Recent investigations have revealed Tenulin's capacity to inhibit P-glycoprotein (P-gp) efflux function, positioning it as a candidate for multidrug resistance (MDR) reversal applications in oncology research [5].

Tenulin (CAS 19202-92-7) Differentiation: Why Structural Analogs Cannot Substitute for Experimental and Procurement Purposes


Sesquiterpene lactones of the pseudoguaianolide class exhibit pronounced structure-dependent divergence in both efficacy and toxicity profiles. Tenulin's lack of the α-methylene-γ-lactone moiety—a structural feature present in Helenalin and Hymenovin—fundamentally alters its reactivity with biological nucleophiles, its capacity to induce mast cell degranulation, and its cellular uptake kinetics [1]. Systematic SAR studies have demonstrated that both the cyclopentenone and hemiketal units in Tenulin are jointly required for maximal in vivo antitumor activity; structural modifications to either moiety result in substantial loss of potency [2]. Furthermore, Tenulin exhibits a distinctive kinetic profile in P-gp inhibition, interacting competitively with Rhodamine 123 efflux while operating non-competitively with doxorubicin—a dual mechanistic pattern that may not be replicated by structurally related analogs [3]. Comparative tissue thiol depletion studies reveal that Tenulin produces a temporally delayed nadir in glutathione reduction relative to Helenalin (3.0 hr vs. 0.5–1.0 hr post-treatment), reflecting differences in absorption, distribution, and metabolic activation [4]. These multifaceted distinctions render Tenulin non-fungible with in-class alternatives in experimental settings requiring precise biological outcomes.

Tenulin (CAS 19202-92-7) Quantitative Differentiation Evidence: Comparative Data Against Helenalin and Structural Analogs


Tenulin vs. Helenalin: Differential Mast Cell Degranulation Activity Due to Absent α-Methylene-γ-Lactone Moiety

Tenulin lacks the α-methylene-γ-lactone moiety found in Helenalin and Hymenovin. Direct comparative mast cell degranulation assays quantified by histamine release, ⁴⁵Ca²⁺ ion influx, and c-AMP cellular levels demonstrate that Tenulin's degranulation-stimulatory activity is markedly attenuated. Tenulin induced degranulation at a magnitude approximately equivalent to that of cysteine-treated (alkylated) Helenalin or Hymenovin, indicating that the absence of the reactive exocyclic methylene group substantially reduces this toxicological endpoint [1].

Mast cell degranulation Sesquiterpene lactone toxicity α-Methylene-γ-lactone pharmacophore

Tenulin vs. Tenulin Analogs: Essential Structural Requirements for In Vivo Antitumor Activity

Systematic structural modifications were performed on Tenulin to define pharmacophoric elements essential for in vivo antitumor efficacy. Seven analogs were synthesized and evaluated: dihydrotenulin, 2,3-epoxytenulin, isotenulin, dihydroisotenulin, 2,3-epoxyisotenulin, and tetrahydrodeacetylisotenulin. Comparative assessment revealed that both the cyclopentenone ring and the hemiketal unit in Tenulin are jointly required for high in vivo antitumor activity; modification or removal of either structural element substantially compromised potency [1]. Tenulin and isotenulin demonstrated functional P-gp inhibitory activity, whereas the SAR indicates that non-electrophilic analogs lack significant antifeedant and likely antitumor activity [2].

Structure-activity relationship Antitumor Pseudoguaianolide SAR

Tenulin vs. Helenalin: Differential In Vivo Tumor Cell Metabolic Inhibition Profile

In head-to-head in vivo experiments using CF₁ male mice bearing Ehrlich ascites tumors, Tenulin and Helenalin demonstrated both overlapping and divergent effects on tumor cell metabolism. Both compounds inhibited DNA synthesis and DNA polymerase enzymatic activity in tumor cells. Both compounds increased adenosine 3′,5′-monophosphate (cAMP) concentrations and interfered with glycolytic and mitochondrial energy processes. However, Helenalin uniquely inhibited protein synthesis—an effect not observed with Tenulin—and also inhibited cholesterol synthesis, resulting in lower serum cholesterol levels in tumor-bearing animals [1].

Cancer metabolism DNA synthesis inhibition Ehrlich ascites Comparative pharmacology

Tenulin vs. Helenalin: Comparative Tissue Thiol Depletion Kinetics

Comparative tissue thiol depletion studies in mice reveal distinct temporal kinetics between Tenulin and Helenalin. Following a single oral administration, Helenalin induced the lowest tissue thiol levels (42–84% of pretrial control values) within 0.5–1.0 hr post-treatment. In contrast, Tenulin-treated mice exhibited the lowest thiol values (46–80% of pretrial control values) at 3.0 hr post-treatment across all tissues examined except stomach, which reached nadir at 1.0 hr [1]. The LD₅₀ values via intraperitoneal administration further differentiate the compounds: Helenalin LD₅₀ = 9.86 ± 0.08 mg/kg; Tenulin LD₅₀ = 184.65 ± 0.06 mg/kg—an approximately 18.7-fold lower acute toxicity for Tenulin [2].

Glutathione depletion Tissue thiols Pharmacokinetics Comparative toxicology

Tenulin vs. Parthenin Analogs: Distinct P-glycoprotein Inhibition Kinetics with Dual Competitive/Non-competitive Mechanism

Tenulin and its derivative isotenulin were evaluated for P-glycoprotein (P-gp) inhibitory activity using human P-gp (ABCB1/Flp-In™-293) stable expression cells. Both compounds significantly inhibited P-gp efflux function by stimulating P-gp ATPase activity. Notably, Tenulin and isotenulin exhibited distinct interaction kinetics with different substrates: competitive inhibition of Rhodamine 123 efflux, but non-competitive inhibition of doxorubicin efflux. This dual mechanistic pattern is not consistently observed across structurally related sesquiterpene lactones [1]. Combinations of Tenulin or isotenulin with chemotherapeutic agents (doxorubicin, paclitaxel, vincristine) significantly resensitized multidrug-resistant (MDR) cancer cell lines [1].

P-glycoprotein inhibition Multidrug resistance reversal MDR Cancer chemotherapy

Tenulin vs. Analog Inactivity: Electrophilic Reactivity Required for Antifeedant Activity in Insects

Tenulin exhibits potent antifeedant activity against the European corn borer (Ostrinia nubilalis) and variegated cutworm (Peridroma saucia) larvae. At 3 μmol/g in artificial diets, Tenulin reduced growth and delayed larval development. The LD₅₀ by injection in the migratory grasshopper (Melanoplus sanguinipes) was 0.88 μmol/insect [1]. SAR studies demonstrated that only Tenulin analogs capable of acting as electrophilic acceptors (via the cyclopentenone moiety undergoing Michael addition) retained significant antifeedant activity; non-electrophilic analogs were inactive. Co-administration of cysteine antagonized Tenulin toxicity, confirming the requirement for thiol-reactive electrophilicity [1].

Antifeedant Insecticidal Michael addition Electrophilic acceptor

Tenulin (CAS 19202-92-7) Evidence-Based Application Scenarios for Research Procurement and Experimental Use


P-glycoprotein Inhibition and Multidrug Resistance Reversal Studies

Tenulin's dual competitive/non-competitive P-gp inhibition kinetics across Rhodamine 123 and doxorubicin substrates support its use as a mechanistic probe in MDR reversal research. The compound significantly resensitizes MDR cancer cells to chemotherapeutic agents including doxorubicin, paclitaxel, and vincristine when used in combination treatment protocols [1].

Comparative Cancer Metabolism Studies Requiring Narrow Metabolic Inhibition

Tenulin inhibits DNA synthesis and DNA polymerase activity in tumor cells without affecting protein synthesis—a profile distinct from Helenalin. This selective metabolic disruption makes Tenulin valuable for dissecting tumor cell dependencies where researchers wish to avoid confounding protein synthesis inhibition [2].

In Vivo Antitumor Studies Requiring Cyclopentenone/Hemiketal-Dependent Activity

SAR data confirm that both the cyclopentenone and hemiketal units in Tenulin are necessary for maximal in vivo antitumor activity. Researchers requiring the native pharmacophore for tumor growth inhibition studies in Ehrlich ascites or Walker 256 carcinosarcoma models should procure unmodified Tenulin [3].

Reduced Mast Cell Degranulation Liability Applications

Tenulin's lack of the α-methylene-γ-lactone moiety substantially reduces mast cell degranulation relative to Helenalin and Hymenovin. This property makes Tenulin preferable for in vivo studies where minimization of allergenic or pseudo-allergic immune activation is critical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.